molecular formula C19H22N6O3 B2678054 2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide CAS No. 876901-32-5

2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide

Cat. No. B2678054
CAS RN: 876901-32-5
M. Wt: 382.424
InChI Key: GQPYVKZDYQLNIE-UHFFFAOYSA-N
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Description

The compound “2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide” is a complex organic molecule that contains a purine and pyrimidine ring, which are common structures in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The presence of the purine and pyrimidine rings suggests that it might interact with biological systems in a manner similar to other purine and pyrimidine derivatives .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups suggests that it could participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, charge distribution, and the presence of functional groups .

Scientific Research Applications

Pharmacokinetics and Bioequivalence Studies

Compounds with complex structures similar to 2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide have been studied for their pharmacokinetics and bioequivalence. For instance, Annunziato and di Renzo (1993) explored the pharmacokinetic parameters of a novel non-steroid anti-inflammatory agent, examining its Tmax, Cmax, AUC, and t1/2 beta in healthy volunteers to assess bioequivalence between tablet and capsule formulations Annunziato & di Renzo, 1993.

Metabolism Studies

Research into the metabolism of compounds with structural similarities offers insights into how such molecules might be processed within the human body. Mrochek et al. (1974) detailed the metabolism of acetaminophen, a well-known analgesic, identifying and quantifying its metabolites in human subjects, which could provide a basis for understanding the metabolic pathways of complex acetamide derivatives Mrochek et al., 1974.

Effects on Biological Pathways

The impact of similar compounds on biological pathways, particularly those involving cytochrome P450 enzymes and the formation of macromolecular adducts, has been a subject of research. Turteltaub et al. (1999) investigated the dosimetry of protein and DNA adduct formation by heterocyclic amines in rodents and humans, employing accelerator mass spectrometry (AMS) for precise measurement. This study offers a methodological approach that could be applied to the investigation of complex acetamides Turteltaub et al., 1999.

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized for potential use in medical or other applications .

properties

IUPAC Name

2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-11-8-23(13-7-5-4-6-12(13)2)18-21-16-15(24(18)9-11)17(27)25(10-14(20)26)19(28)22(16)3/h4-7,11H,8-10H2,1-3H3,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPYVKZDYQLNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)N)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,7-dimethyl-2,4-dioxo-9-(o-tolyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide

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